molecular formula C9H13NO B1165712 Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- CAS No. 108457-42-7

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-

Cat. No.: B1165712
CAS No.: 108457-42-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- involves the enzymatic reaction of glutamic acid, cysteine, and glycine. The first step is the formation of γ-glutamylcysteine from glutamic acid and cysteine, catalyzed by the enzyme γ-glutamylcysteine synthetase. This intermediate then reacts with glycine in the presence of glutathione synthetase to form glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .

Industrial Production Methods

Industrial production of glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is typically achieved through fermentation processes using microorganisms such as Saccharomyces cerevisiae. The fermentation medium is optimized with amino acids and other nutrients to enhance the yield of the tripeptide .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- has a wide range of scientific research applications:

Mechanism of Action

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and electrophilic compounds. The compound acts as a cofactor for enzymes such as glutathione peroxidase and glutathione S-transferase, which are involved in reducing peroxides and conjugating electrophiles, respectively. It also plays a role in the regulation of cellular signaling pathways through redox-dependent mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is unique due to its tripeptide structure and its ability to participate in a wide range of biochemical reactions. Its role as a major cellular antioxidant and its involvement in detoxification processes distinguish it from other similar compounds .

Biological Activity

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)-, often referred to in the context of its role in the synthesis of glutathione (GSH), is a compound that plays a significant role in various biological processes. GSH is a crucial antioxidant that protects cells from oxidative stress and maintains redox homeostasis. This article explores the biological activity of this compound, focusing on its synthesis, physiological roles, and implications in health and disease.

Synthesis and Structure

The compound is a derivative of GSH, which consists of three amino acids: cysteine, glutamate, and glycine. The unique γ-bond between glutamate and cysteine characterizes its structure, allowing it to participate in various biochemical reactions. The synthesis of GSH occurs in two main steps:

  • Formation of γ-glutamyl-cysteine : Catalyzed by glutamate-cysteine ligase (GCL).
  • Addition of glycine : Catalyzed by glutathione synthetase (GS) to form GSH.

This process is essential for maintaining adequate levels of GSH within cells, which is critical for detoxification and antioxidant defenses .

Antioxidant Activity

GSH serves as a potent antioxidant, directly scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It also acts as a cofactor for various enzymes involved in detoxification processes. The reduced form of GSH (GSH) can be oxidized to form glutathione disulfide (GSSG), thus participating in redox reactions that help maintain cellular redox status .

Role in Cellular Metabolism

Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- is implicated in several metabolic pathways:

  • Cysteine Availability : It enhances cysteine availability, a rate-limiting substrate for GSH synthesis, thereby influencing cellular antioxidant capacity .
  • Detoxification Pathways : It plays a role in the detoxification of xenobiotics and endogenous compounds through conjugation reactions facilitated by glutathione S-transferases .

Glioblastoma Research

Recent studies have highlighted the role of γ-glutamyl peptides in cancer metabolism. For instance, research involving glioblastoma models demonstrated that elevated levels of γ-glutamyl peptides were associated with increased expression of γ-glutamyl transferase (GGT), an enzyme that facilitates the breakdown of GSH. This suggests that targeting GGT activity may provide therapeutic benefits by modulating GSH levels in tumor cells .

Cystine Starvation Effects

In non-small cell lung cancer (NSCLC) cell lines subjected to cystine starvation, an increase in γ-glutamyl-dipeptide synthesis was observed. This indicates that under nutrient-deprived conditions, cells can adapt by utilizing alternative pathways for maintaining GSH levels, underscoring the metabolic flexibility provided by compounds like Glycine, N-(N-D-γ-glutamyl-L-cysteinyl)- .

Table 1: Summary of Biological Activities

ActivityDescription
AntioxidantScavenges ROS/RNS; maintains redox balance
DetoxificationConjugates with xenobiotics; facilitates enzyme activity
Cysteine SourceEnhances availability for GSH synthesis
Cancer MetabolismModulates GGT activity; influences tumor microenvironment

Properties

CAS No.

108457-42-7

Molecular Formula

C9H13NO

Molecular Weight

0

Origin of Product

United States

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